5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid
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Overview
Description
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between two oxygen atoms and a nonane ring, which makes it an interesting subject for chemical research and industrial applications .
Mechanism of Action
Mode of Action
The exact mode of action of 5,8-Dioxaspiro[3It is known that the compound is involved in the ring expansion of meldrum’s acid-derived spirocyclopropanes to spirocyclobutanes . This process involves the use of stabilized sulfonium ylides, leading to the formation of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones .
Biochemical Pathways
The compound’s involvement in the ring expansion of spirocyclopropanes suggests that it may influence pathways related to the synthesis of cyclobutanes .
Result of Action
Its role in the ring expansion of spirocyclopropanes to spirocyclobutanes suggests that it may influence the structure and function of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid typically involves the reaction of appropriate diols with carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[4.5]decane-1,8-dione: A spirocyclic compound with a different ring size and functional groups.
Uniqueness
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is unique due to its specific spiro linkage and the presence of a carboxylic acid group. This combination of features makes it particularly interesting for research and industrial applications .
Properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYFPTCTXCDHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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